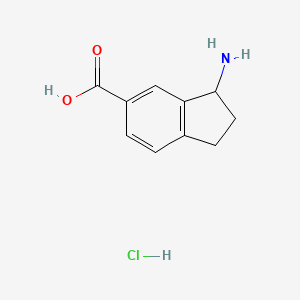![molecular formula C18H18ClN3O2 B2849130 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide CAS No. 1396879-98-3](/img/structure/B2849130.png)
2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine moiety, a chlorophenoxy group, and a propanamide backbone. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
准备方法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrazolo[1,5-a]pyridine core, which is achieved through a cyclization reaction involving appropriate precursors. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the propanamide moiety through an amidation reaction. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
科学研究应用
This compound has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes and receptors. In biology, it has been used as a tool to study cellular processes and signaling pathways. Additionally, its unique chemical properties make it a valuable compound for industrial applications, including the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes, leading to the suppression of specific cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
相似化合物的比较
2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their chemical and biological properties. For instance, pyrazolo[1,5-a]pyrimidines are known for their fluorescent properties, making them useful in optical applications, while pyrazolo[3,4-d]pyrimidines are potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. The unique combination of functional groups in this compound imparts distinct properties that set it apart from these related compounds .
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2,24-15-8-6-14(19)7-9-15)17(23)20-11-13-12-21-22-10-4-3-5-16(13)22/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNKGBJMHBABAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2849048.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)
![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)
![ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)



![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)
